![molecular formula C7H4BrFN2 B13649635 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13649635.png)
6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromine and a fluorine atom attached to a pyrrolo[3,2-c]pyridine core. The presence of these halogen atoms can significantly influence the compound’s chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a pyrrolo[3,2-c]pyridine precursor. The reaction conditions often require the use of bromine and fluorine sources, along with catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antiviral agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
- 6-Bromo-1H-pyrrolo[3,2-c]pyridine
- 3-Fluoro-1H-pyrrolo[3,2-c]pyridine
- 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine
Comparison: Compared to its analogs, 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine exhibits unique properties due to the presence of both bromine and fluorine atoms. These halogens can enhance the compound’s reactivity and biological activity, making it a valuable tool in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H4BrFN2 |
|---|---|
Poids moléculaire |
215.02 g/mol |
Nom IUPAC |
6-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H |
Clé InChI |
AKPGPIWHJZXRNH-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CN=C1Br)C(=CN2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


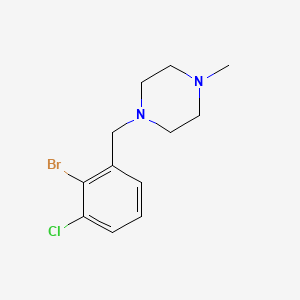
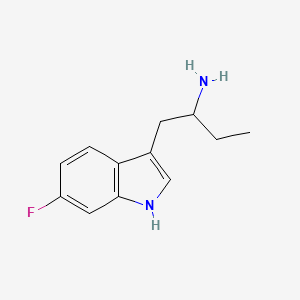
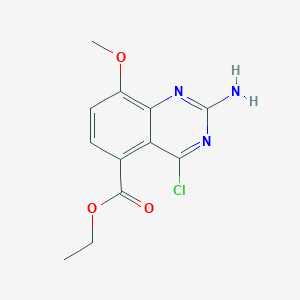
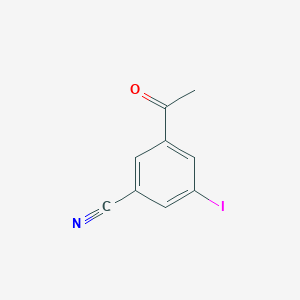
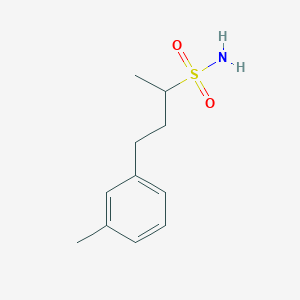
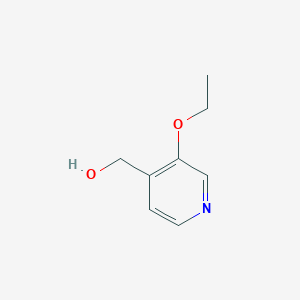
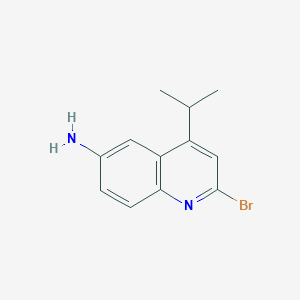
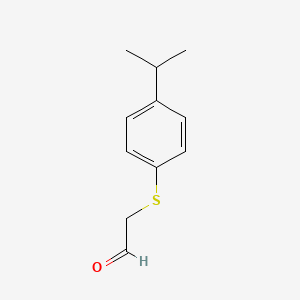
![5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13649598.png)
![N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13649600.png)
![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B13649606.png)
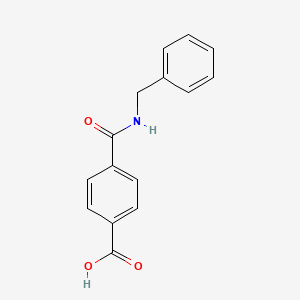
![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13649610.png)
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B13649611.png)
